
N-Acetyl Glyphosate-d3
Overview
Description
N-Acetyl Glyphosate-d3 is a deuterium-labeled derivative of N-Acetyl Glyphosate, a metabolite of the widely used herbicide glyphosate. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C5H7D3NO6P, and it has a molecular weight of 214.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glyphosate-d3 typically involves the acetylation of glyphosate with deuterium-labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
- Dissolution of glyphosate in a suitable solvent such as water or methanol.
- Addition of deuterium-labeled acetic anhydride to the solution.
- Stirring the reaction mixture at a specific temperature, usually around room temperature, for a set period.
- Purification of the product using techniques such as liquid chromatography to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification steps may include additional techniques such as crystallization and distillation to ensure the final product meets the required standards for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Glyphosate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The acetyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce deuterium-labeled reduced forms of the compound .
Scientific Research Applications
N-Acetyl Glyphosate-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glyphosate and its metabolites in various matrices such as food, water, and biological samples.
Environmental Studies: Employed in studies to monitor the environmental fate and transport of glyphosate and its metabolites.
Pharmacokinetics: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glyphosate in living organisms.
Toxicology: Used in toxicological studies to assess the potential health effects of glyphosate exposure.
Mechanism of Action
N-Acetyl Glyphosate-d3 exerts its effects primarily through its role as a metabolite of glyphosate. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate and the depletion of essential amino acids, ultimately causing plant death . This compound, being a labeled analog, is used to trace and study the metabolic pathways and mechanisms of glyphosate action .
Comparison with Similar Compounds
N-Acetyl Glyphosate: The non-labeled version of N-Acetyl Glyphosate-d3, used in similar applications but without the deuterium labeling.
Aminomethylphosphonic Acid (AMPA): Another major metabolite of glyphosate, used in environmental and toxicological studies.
N-Acetyl AMPA: A derivative of AMPA, also used in similar research applications.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical studies. This labeling provides enhanced sensitivity and specificity in mass spectrometry, making it a valuable tool in research .
Biological Activity
N-Acetyl Glyphosate-d3 is a deuterated derivative of N-acetyl glyphosate, a metabolite of glyphosate, the widely used herbicide. This compound has garnered attention in recent years due to its implications in environmental monitoring, human health assessments, and agricultural practices. This article reviews the biological activity of this compound, focusing on its metabolism, detection methods, and potential health effects.
1. Metabolism and Formation
N-Acetyl Glyphosate is primarily formed in glyphosate-tolerant plants through the action of the enzyme glycine-N-phenylacetyltransferase (GAT). This enzyme catalyzes the conversion of glyphosate into N-acetyl glyphosate, which is then further metabolized into N-acetyl AMPA (aminomethylphosphonic acid) and AMPA itself . The metabolic pathway is significant as it highlights the compound's role in plant physiology and its potential accumulation in food products.
2. Detection Methods
The analysis of this compound in various matrices such as food and environmental samples is crucial for understanding its biological activity. Several analytical techniques have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been validated for accurately quantifying glyphosate residues and its metabolites, including N-acetyl glyphosate. It allows for low limits of quantification (LOQ) across different food matrices .
- Gas Chromatography : Although less common for polar compounds like glyphosate, it has been adapted for certain applications .
Table 1: Analytical Performance Metrics
Compound | LOQ (ng/g) | Recovery (%) | Linearity (R²) |
---|---|---|---|
Glyphosate | 5 | 91-105 | 0.997 |
This compound | 5 | 91-100 | 0.996 |
AMPA | 10 | 87-103 | 0.998 |
3. Biological Activity and Toxicological Implications
Research on the biological activity of this compound indicates that it may exhibit different toxicological profiles compared to glyphosate itself. While glyphosate has been associated with various health concerns, including potential carcinogenic effects, the specific impacts of its metabolites are still under investigation.
Case Studies and Findings
- Human Biomonitoring Studies : Recent studies have shown that urinary excretion rates for glyphosate may be as low as 1%, raising questions about the systemic availability and potential health risks associated with chronic exposure to glyphosate and its metabolites, including N-acetyl derivatives .
- Animal Studies : Research has indicated that while glyphosate can disrupt gut microbiota and lead to metabolic disorders, the effects of its metabolites like N-acetyl glyphosate on gut health remain less understood but warrant further investigation .
4. Environmental Monitoring
The presence of this compound in agricultural runoff and food products raises concerns regarding environmental contamination and food safety. The European Food Safety Authority (EFSA) has established maximum residue levels for glyphosate and its metabolites to protect human health from potential exposure through dietary sources .
5. Conclusion
This compound serves as an important metabolite in understanding the broader implications of glyphosate use in agriculture. Although current research highlights its formation and detection methods, further studies are necessary to elucidate its biological activity and potential health impacts fully. Continuous monitoring and research will be essential in assessing the safety of this compound in food systems and its environmental consequences.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying N-Acetyl Glyphosate-d3 in complex biological matrices?
Methodological Answer: this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for deuterated compounds. Deuterium labeling improves isotopic differentiation, reducing background interference in matrices like urine or plant tissues. For example, stable isotope dilution assays (SIDA) employ this compound as an internal standard to normalize recovery rates during extraction . Sample preparation should include solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites. Method validation should follow ICH guidelines, assessing linearity (R² > 0.99), limit of detection (LOD < 0.1 ng/mL), and precision (CV < 15%) .
Q. How is this compound synthesized, and what purity benchmarks are critical for research applications?
Methodological Answer: Synthesis involves deuterium incorporation via acid-catalyzed exchange or direct isotopic labeling during acetylation of glyphosate. Critical steps include purification using reverse-phase chromatography to remove non-deuterated residues. Purity is verified via nuclear magnetic resonance (¹H/²H-NMR) and high-resolution MS to ensure isotopic enrichment ≥98%. Impurities like non-deuterated N-acetyl glyphosate must be <0.5% to avoid skewing quantitative results in tracer studies .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer: Stability is pH- and temperature-dependent. Store lyophilized forms at -20°C in amber vials to prevent photodegradation. In solution (e.g., PBS or methanol), avoid repeated freeze-thaw cycles, which accelerate deuterium loss. Long-term stability studies (>6 months) should monitor degradation via LC-MS, with acceptance criteria of <5% deviation from initial concentration .
Q. How does this compound function as an internal standard in glyphosate exposure studies?
Methodological Answer: As a stable isotope-labeled analog, it corrects for matrix effects and instrument variability in mass spectrometry. For instance, in urinary glyphosate assays, researchers spike known concentrations of this compound into samples before extraction. The analyte-to-internal standard ratio normalizes recovery rates, improving accuracy by compensating for ion suppression/enhancement .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Follow OSHA Hazard Communication Standard guidelines. Use nitrile gloves, lab coats, and chemical fume hoods during weighing and dissolution. Waste disposal must comply with EPA regulations for deuterated organophosphonates. Safety data sheets (SDS) emphasize avoiding inhalation and skin contact, with emergency rinsing protocols for eye/skin exposure .
Advanced Research Questions
Q. How can researchers optimize experimental designs to account for isotopic effects of this compound in metabolic studies?
Methodological Answer: Deuteration may alter reaction kinetics (kinetic isotope effect, KIE). Use full factorial experimental designs to evaluate variables like pH, temperature, and enzyme activity. For example, in plant metabolism studies, compare degradation rates of deuterated vs. non-deuterated glyphosate using ANOVA to quantify KIE significance (p < 0.05). Response surface methodology (RSM) can model optimal conditions for minimizing isotopic interference .
Q. What strategies resolve contradictions in data when this compound shows unexpected chromatographic behavior?
Methodological Answer: Deviations in retention time or peak splitting often stem from residual acidity in mobile phases or column interactions. Troubleshoot by:
- Adjusting mobile phase pH (2.5–3.5) with formic acid to enhance peak symmetry.
- Testing alternative columns (e.g., HILIC vs. C18) to reduce stationary-phase adsorption. Validate corrections by spiking recovery experiments and comparing with non-deuterated controls .
Q. How can researchers validate the absence of cross-talk between this compound and endogenous metabolites in untargeted metabolomics?
Methodological Answer: Perform high-resolution mass spectrometry (HR-MS) with mass accuracy <5 ppm to distinguish isotopic clusters. Use software tools (e.g., XCMS, METLIN) to screen for m/z overlaps. Confirm specificity via MS/MS fragmentation patterns and retention time alignment with reference libraries. Blank matrix samples spiked with the deuterated compound should show no co-eluting endogenous peaks .
Q. What advanced statistical methods are recommended for analyzing time-resolved data in glyphosate degradation studies using this compound?
Methodological Answer: Apply mixed-effects models to account for intra- and inter-sample variability in longitudinal datasets. For degradation kinetics, use nonlinear regression (e.g., first-order decay models) with bootstrap resampling to estimate confidence intervals. Principal component analysis (PCA) can identify outlier samples influenced by isotopic dilution effects .
Q. How does the zwitterionic nature of this compound influence its solubility and reactivity in aqueous versus organic solvents?
Methodological Answer: The zwitterionic structure (pKa1 = 2.3, pKa2 = 5.9, pKa3 = 10.9) dictates solubility. In aqueous buffers (pH 7.4), it exhibits high solubility (>10 g/L) due to ionization. In organic solvents (e.g., acetonitrile), solubility drops, requiring ion-pairing agents like tetrabutylammonium bromide for dissolution. Reactivity studies should use potentiometric titrations to map protonation states and their impact on acetylation/deacetylation rates .
Properties
IUPAC Name |
2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746940 | |
Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-36-1 | |
Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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